Cas no 74183-55-4 ((3E)-17-Deacetylnorgestimate)

(3E)-17-Deacetylnorgestimate is a synthetic progestin derivative structurally related to norgestimate, with modifications enhancing its pharmacological profile. This compound exhibits high selectivity for progesterone receptors, contributing to its potent progestogenic activity while minimizing androgenic or estrogenic effects. Its stability and metabolic resistance make it suitable for research in hormonal therapeutics, particularly in contraception and hormone replacement therapy. The (3E)-isomer configuration ensures optimal binding affinity and bioavailability. As an intermediate or reference standard, it is valuable for analytical and developmental studies in steroid chemistry. Its well-defined structure and consistent purity support reproducible results in preclinical investigations.
(3E)-17-Deacetylnorgestimate structure
(3E)-17-Deacetylnorgestimate structure
Product Name:(3E)-17-Deacetylnorgestimate
CAS No:74183-55-4
MF:C21H29NO2
MW:327.460466146469
CID:4760213
Update Time:2025-10-18

(3E)-17-Deacetylnorgestimate Chemical and Physical Properties

Names and Identifiers

    • Norelgestromin
    • Evra
    • Ortho Evra
    • 17-Desacetyl Norgestimate
    • Norgestimate metabolite Norelgestromin
    • C21H29NO2
    • Deacetylnorgestimate
    • anti-Norelgestromin
    • ((E)-Norelgestromin)
    • Norelgestromin, (E)-
    • UM2XKY25DH
    • Norelgestromin (USP/INN)
    • DSSTox_CID_26788
    • DSSTox_RID_81906
    • DSSTox_GSID_46788
    • Norgestimate impurity C [EP]
    • 17-Deacetylnorgestima
    • (3E)-17-Deacetylnorgestimate
    • Inchi: 1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1
    • InChI Key: ISHXLNHNDMZNMC-VTKCIJPMSA-N
    • SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4=C/C(/CC[C@@H]4[C@H]3CC[C@@]21CC)=N/O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 642
  • XLogP3: 3.6
  • Topological Polar Surface Area: 52.8

(3E)-17-Deacetylnorgestimate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D288716-5mg
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$ 121.00 2023-04-17
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D288716-10mg
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$ 155.00 2023-09-08
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$ 230.00 2023-04-17
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D288716-100mg
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D288716-500mg
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Additional information on (3E)-17-Deacetylnorgestimate

Comprehensive Overview of (3E)-17-Deacetylnorgestimate (CAS No. 74183-55-4): Properties, Applications, and Research Insights

(3E)-17-Deacetylnorgestimate (CAS No. 74183-55-4) is a synthetic steroid derivative with significant pharmacological interest, particularly in the field of endocrinology and hormone therapy. This compound, often referred to as a metabolite or intermediate in steroid synthesis, has garnered attention due to its structural similarity to norgestimate, a well-known progestin used in contraceptive formulations. Researchers and pharmaceutical developers are increasingly exploring its potential applications, driven by the growing demand for innovative hormone-based therapies and personalized medicine.

The chemical structure of (3E)-17-Deacetylnorgestimate features a distinctive 3E-configuration, which influences its binding affinity to progesterone receptors. This property makes it a subject of interest for studies on selective progesterone receptor modulators (SPRMs), a hot topic in women's health research. Recent trends in bioidentical hormone replacement therapy (BHRT) and non-contraceptive benefits of progestins have further amplified its relevance, as users increasingly search for "natural alternatives to synthetic hormones" and "progestins with minimal side effects."

From a synthetic chemistry perspective, CAS No. 74183-55-4 serves as a critical intermediate in the production of more complex steroid analogs. Its stability and reactivity under controlled conditions make it valuable for structure-activity relationship (SAR) studies, a frequent focus area in drug discovery forums. Laboratories optimizing green chemistry protocols for steroid synthesis often reference this compound, aligning with the industry's shift toward sustainable pharmaceutical manufacturing—a trending search term among environmental-conscious researchers.

Analytical characterization of (3E)-17-Deacetylnorgestimate typically involves advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods are frequently discussed in peer-reviewed journals, reflecting user queries like "how to identify steroid impurities" or "HPLC methods for progestin analysis." The compound's spectral data has been meticulously documented, supporting quality control in API (active pharmaceutical ingredient) production—a critical concern for regulatory compliance.

In pharmacological research, this compound's estrogenic and progestogenic activity profiles are under investigation, particularly for their potential role in endometriosis management and menopause-related disorders. These therapeutic areas dominate health-related searches, with terms like "new treatments for hormonal imbalances" showing increased search volume. Its mechanism of action, involving competitive receptor binding, is often compared to newer selective receptor modulators in academic literature.

The safety profile of (3E)-17-Deacetylnorgestimate remains an active research area, with toxicology studies focusing on its metabolic pathways and potential drug interactions. This aligns with frequent consumer queries about "hormone metabolism" and "steroid safety thresholds." Regulatory databases classify it as a research chemical, emphasizing its use in controlled laboratory settings rather than direct therapeutic applications—a distinction important for compliance with global pharmaceutical guidelines.

Market analysts note growing interest in steroid intermediates like CAS No. 74183-55-4, driven by expanding generic drug markets and biosimilar development. Patent landscapes reveal its mention in several process patents for hormonal contraceptive manufacturing, connecting to commercial searches for "cost-effective steroid synthesis". The compound's role in tandem synthetic routes (where multiple products derive from shared intermediates) makes it economically significant for pharmaceutical supply chains.

Emerging applications in veterinary endocrinology have also been proposed, particularly for canine reproductive health—a niche but growing search category among veterinary professionals. Comparative studies suggest species-specific metabolic differences that could inform species-tailored hormone therapies, another trending concept in precision medicine discussions across scientific platforms.

For researchers handling this compound, proper storage conditions (typically -20°C protected from light) and handling protocols are frequently searched topics in laboratory forums. Its stability in various solvent systems (with methanol and acetonitrile being common choices) is well-documented, supporting method development queries in analytical chemistry circles. These practical considerations are crucial for reproducible research—a key focus in modern scientific practice.

In conclusion, (3E)-17-Deacetylnorgestimate represents a multifaceted compound bridging synthetic chemistry, pharmacological research, and industrial applications. Its continued study addresses pressing questions in hormone therapeutics while meeting technical demands in pharmaceutical development. As research evolves, this compound will likely remain relevant to discussions about next-generation steroid design and optimized hormone delivery systems—topics consistently ranking high in academic and industry search trends.

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